Oxanthrene-2,8-dicarbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxanthrene-2,8-dicarbaldehyde can be synthesized through several synthetic routes. One common method involves the oxidation of oxanthrene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction typically proceeds as follows:
Oxidation of Oxanthrene: Oxanthrene is treated with an oxidizing agent in the presence of an acid catalyst. The reaction conditions may include heating the mixture to facilitate the oxidation process.
Isolation of this compound: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxanthrene-2,8-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction of the formyl groups can yield the corresponding alcohols.
Substitution: The formyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxanthrene-2,8-dicarbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxanthrene-2,8-dicarbaldehyde involves its interaction with various molecular targets and pathways. The formyl groups in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Oxanthrene-2,8-dicarbaldehyde can be compared with other similar compounds such as:
Dibenzo-p-dioxin: The parent compound of this compound, lacking the formyl groups.
Dibenzofuran: A structurally similar compound with an oxygen atom replacing one of the carbon atoms in the oxanthrene ring.
Phenoxathiin: A sulfur analog of oxanthrene with a sulfur atom replacing one of the oxygen atoms in the ring.
Properties
CAS No. |
856053-86-6 |
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Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
dibenzo-p-dioxin-2,8-dicarbaldehyde |
InChI |
InChI=1S/C14H8O4/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-8H |
InChI Key |
RXZUBLNYBZADKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC3=C(O2)C=CC(=C3)C=O |
Origin of Product |
United States |
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